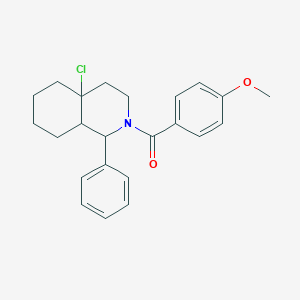

(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO2/c1-27-19-12-10-18(11-13-19)22(26)25-16-15-23(24)14-6-5-9-20(23)21(25)17-7-3-2-4-8-17/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJPNHBVTCFRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with various receptors or enzymes in the body, which play crucial roles in numerous biological processes.

Mode of Action

It’s known that the compound can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides. This suggests that it may interact with its targets through a similar mechanism, leading to changes in the function or activity of these targets.

Biochemical Pathways

Given its potential to react with carboxylic acids, alcohols, and amines, it may be involved in various biochemical pathways related to these compounds.

Pharmacokinetics

For instance, it reacts exothermically with bases, including amines. This could potentially influence its absorption and distribution within the body.

Result of Action

Given its potential reactivity, it may induce changes in the function or activity of its targets, leading to downstream effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts exothermically with bases and is incompatible with water, strong oxidizing agents, and alcohols. Therefore, the pH, temperature, and presence of other reactive substances in the environment could potentially affect its stability and efficacy.

Biological Activity

The compound (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone is a complex organic molecule belonging to the isoquinoline class. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of the compound typically involves several steps:

- Formation of the Isoquinoline Ring : This is achieved through a Pictet-Spengler reaction starting from phenylethylamine derivatives.

- Chlorination : The introduction of the chloro group can be accomplished using chlorinating agents like thionyl chloride.

- Attachment of the Methoxyphenyl Group : This is done via Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

The compound's IUPAC name is (4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-methoxyphenyl)methanone , with the molecular formula .

The biological activity of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone may involve interactions with various molecular targets such as enzymes or receptors. The isoquinoline core is known for its diverse pharmacological properties, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to psychoactive effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. While specific research on this compound is limited, related isoquinoline structures have demonstrated significant activity against various cancer cell lines.

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Isoquinoline Derivative A | MCF-7 (Breast Cancer) | Inhibitory Effect | |

| Isoquinoline Derivative B | A549 (Lung Cancer) | Cytotoxicity |

In these studies, isoquinoline derivatives exhibited mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds similar to our target compound showed effective inhibition of cell proliferation in MCF-7 breast cancer cells through mechanisms involving DNA fragmentation and apoptosis .

Other Biological Activities

Beyond anticancer effects, isoquinolines have been explored for their:

- Antimicrobial Properties : Some isoquinoline compounds exhibit antibacterial and antifungal activities.

- Neurological Effects : Potential applications in treating neurodegenerative diseases due to their interaction with neurotransmitter systems.

Study on Related Isoquinoline Compounds

One study evaluated various isoquinoline derivatives for their anticancer properties against MCF-7 cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity and induced apoptosis through caspase activation pathways .

Mechanistic Insights

In another investigation focusing on similar compounds, it was found that certain isoquinoline derivatives acted as potent inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in skin-related disorders and cosmetic formulations .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Target Compound : The 4a-chloro and 4-methoxyphenyl groups likely enhance electron-withdrawing and electron-donating effects, respectively. The chloro group may increase lipophilicity, while the methoxy group could improve solubility via polarity .

- (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone Oxime (): The dimethoxy and fluoro substituents create a balance of electron-donating and -withdrawing effects. Synthesis yields exceed 95%, suggesting efficient protocols for methanone derivatives with halogenated aryl groups .

- The chloro substituent here is on the phenyl ring rather than the isoquinoline core, differing from the target’s 4a-chloro substitution .

Table 1: Substituent Comparison

Heterocyclic Core Variations

- Triazole-containing Ethanones (): Triazole rings (e.g., in 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) introduce hydrogen-bonding sites and metabolic stability. However, the target’s isoquinoline core may offer distinct π-stacking interactions .

- Dihydroisoquinoline Derivatives (): Compounds like [6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone have partial saturation, balancing rigidity and flexibility. The target’s full saturation (octahydro) may reduce metabolic oxidation but increase molecular weight .

Molecular Weight and Physicochemical Properties

- Target Compound : Molecular weight is unreported but estimated to exceed 400 Da based on similar structures (e.g., 539.47 Da for a trifluoromethyl-substituted analog in ). The 4-methoxy group may lower logP compared to halogenated analogs .

- Trifluoromethyl-substituted Methanones (): Compounds like [3,5-bis(trifluoromethyl)phenyl][...]methanone (539.47 Da) exhibit high lipophilicity due to CF₃ groups, contrasting with the target’s methoxy and chloro substituents .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone?

- Methodological Answer: Synthesis typically involves multi-step routes with careful control of temperature, solvent polarity, and catalysts. For example:

- Solvents: Dichloromethane (DCM) or ethanol are common for solubility and stability .

- Catalysts: Acidic or basic catalysts may accelerate cyclization or alkylation steps, as seen in analogous isoquinoline derivatives .

- Temperature: Reactions often proceed at reflux (e.g., ethanol at ~78°C) to enhance kinetics while avoiding decomposition .

Yield optimization requires iterative adjustments to these parameters and monitoring via TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation and purity:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the octahydroisoquinoline scaffold and substituent positions .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- HPLC: Assesses purity (>95% is standard for pharmacological studies) .

Q. What safety protocols are critical during synthesis?

- Methodological Answer:

- Hazardous Intermediates: Use fume hoods for volatile solvents (e.g., DCM) and chlorinated reagents .

- Personal Protective Equipment (PPE): Gloves and goggles are mandatory when handling corrosive catalysts (e.g., POCl₃) .

- Waste Disposal: Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations) or reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) .

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in complex spectra .

- 2D NMR: Employ COSY or HSQC to resolve coupling patterns and assign stereochemistry .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer:

- Systematic Substitution: Modify the chloro, methoxy, or phenyl groups and test bioactivity (e.g., antimicrobial assays) .

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like bacterial enzymes .

- In Vivo/In Vitro Correlation: Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) with computational ADMET predictions .

Q. What strategies address low yields in cyclization or ring-closure steps?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states .

- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in ring-forming steps .

- Microwave Assistance: Reduce reaction times and improve yields via controlled dielectric heating .

Q. How can computational methods predict biological activity or metabolic pathways?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to identify stable conformations .

- QSAR Models: Train algorithms on analogs (e.g., chlorophenyl-methanones) to predict bioavailability or toxicity .

- CYP450 Metabolism Prediction: Use tools like StarDrop to identify likely oxidation sites (e.g., methoxy demethylation) .

Q. What advanced techniques are used for impurity profiling?

- Methodological Answer:

- LC-MS/MS: Detect trace impurities (e.g., dechlorinated byproducts) with high sensitivity .

- Reference Standards: Compare against certified impurities (e.g., fenofibric acid derivatives) .

- Crystallography: Resolve ambiguous structures via X-ray diffraction, as done for related methanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.